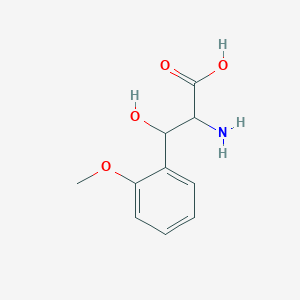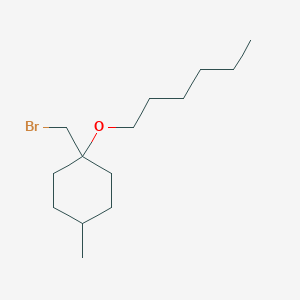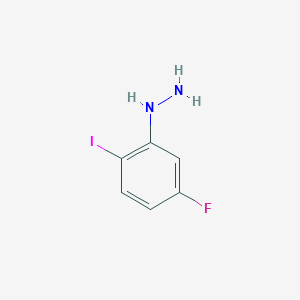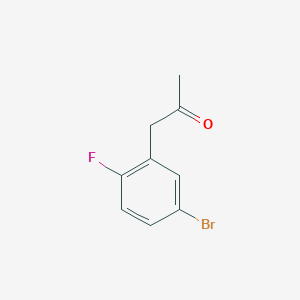
1-Amino-3-(2-bromophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(2-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H12BrNO It is a chiral amino alcohol, featuring both an amino group and a hydroxyl group attached to a propyl chain that is substituted with a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-(2-bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amino alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-(2-bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a primary or secondary amine
Substitution: Formation of azides, nitriles, or other substituted derivatives
Applications De Recherche Scientifique
1-Amino-3-(2-bromophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 1-amino-3-(2-bromophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
1-Amino-3-(2-bromophenyl)propan-2-ol can be compared with other similar compounds, such as:
- 1-Amino-3-(3-bromophenyl)propan-2-ol
- 1-Amino-3-(4-bromophenyl)propan-2-ol
- 1-Amino-3-(2-chlorophenyl)propan-2-ol
Uniqueness: The position of the bromine atom on the phenyl ring significantly influences the compound’s chemical properties and biological activity. For example, the 2-bromophenyl derivative may exhibit different reactivity and binding characteristics compared to the 3- or 4-bromophenyl derivatives.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
1-amino-3-(2-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8,12H,5-6,11H2 |
Clé InChI |
VOLLTUANSVUHHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(CN)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)


